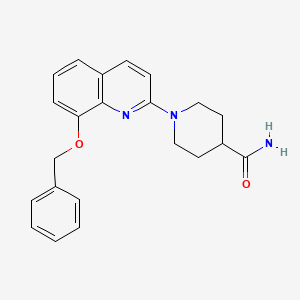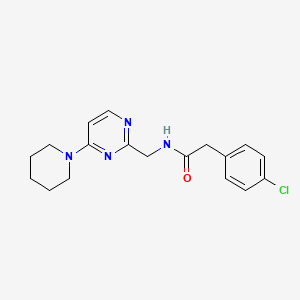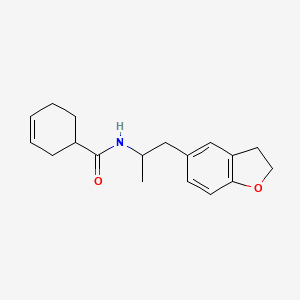
4-(2,6-Dimethylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-Dimethylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid, commonly known as DAF-FM, is a fluorescent probe that is used to detect nitric oxide (NO) in biological systems. Nitric oxide is a signaling molecule that plays a crucial role in a variety of physiological processes, including vasodilation, neurotransmission, and immune response. The ability to detect NO in real-time is essential for understanding its role in these processes and developing new treatments for related diseases.
Mécanisme D'action
DAF-FM reacts with 4-(2,6-Dimethylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid to form a fluorescent product, DAF-FM triazole. The reaction between DAF-FM and this compound is highly specific and does not react with other reactive oxygen species. The reaction between DAF-FM and this compound is rapid, allowing for real-time detection of this compound in biological systems.
Biochemical and Physiological Effects
DAF-FM has no known biochemical or physiological effects on biological systems. It is a non-toxic compound that is used solely for the purpose of detecting this compound in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
DAF-FM has several advantages for lab experiments. It is a highly specific probe that reacts only with 4-(2,6-Dimethylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid and not other reactive oxygen species. It is also a non-toxic compound that does not have any known biochemical or physiological effects on biological systems. However, DAF-FM has some limitations. It is a relatively large molecule that may not penetrate cell membranes easily. It is also sensitive to light and temperature, which can affect the accuracy of the fluorescent signal.
Orientations Futures
There are several future directions for the use of DAF-FM in scientific research. One potential application is in the development of new treatments for diseases that involve 4-(2,6-Dimethylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid signaling, such as hypertension and neurodegenerative diseases. Another potential application is in the development of new imaging techniques for studying this compound in biological systems. Finally, there is potential for the development of new fluorescent probes that are more specific and sensitive for detecting this compound in biological systems.
Conclusion
DAF-FM is a fluorescent probe that is used to detect this compound in biological systems. Its specificity and non-toxicity make it an ideal probe for studying the role of this compound in physiological processes. While DAF-FM has some limitations, it has several potential applications in scientific research, including the development of new treatments for related diseases and the development of new imaging techniques for studying this compound in biological systems.
Méthodes De Synthèse
DAF-FM is synthesized by reacting 2,6-dimethylaniline with furan-2-ylmethylamine to form the intermediate compound 4-(2,6-dimethylanilino)-2-(furan-2-ylmethylamino)butan-2-one. This intermediate is then reacted with ethyl oxalyl chloride to form the final product, 4-(2,6-dimethylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid. The synthesis of DAF-FM is relatively simple and can be performed in a standard chemistry laboratory.
Applications De Recherche Scientifique
DAF-FM is used extensively in scientific research to detect 4-(2,6-Dimethylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid in biological systems. This compound is a highly reactive molecule that is difficult to detect directly. DAF-FM overcomes this limitation by reacting with this compound to produce a fluorescent signal that can be detected using a fluorescence microscope or plate reader. DAF-FM has been used to study the role of this compound in a variety of physiological processes, including vasodilation, neurotransmission, and immune response.
Propriétés
IUPAC Name |
4-(2,6-dimethylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11-5-3-6-12(2)16(11)19-15(20)9-14(17(21)22)18-10-13-7-4-8-23-13/h3-8,14,18H,9-10H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMCTKUDSUZMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-phenyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2792340.png)
![7-[2-O-(6-O-Acetyl-beta-D-allopyranosyl)-beta-D-glucopyranosyloxy]-5,8-dihydroxy-4'-methoxyflavone](/img/structure/B2792341.png)
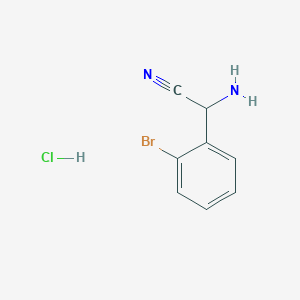
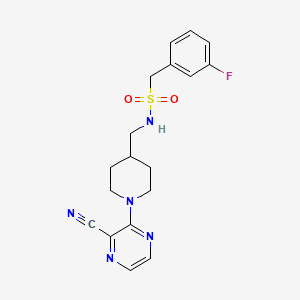
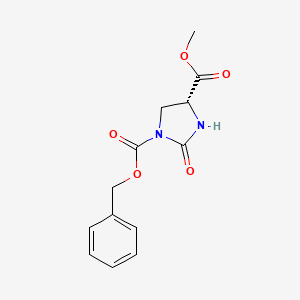
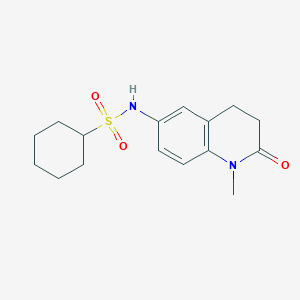

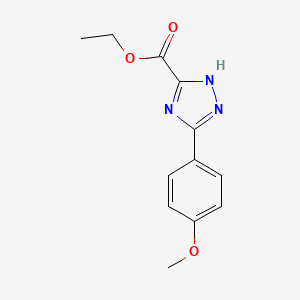
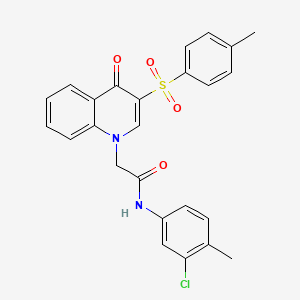
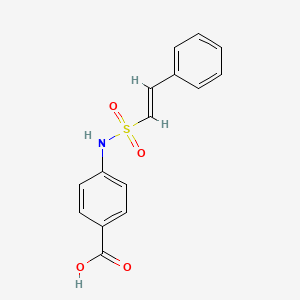
![7-(4-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2792359.png)
